molecular formula C10H14Cl2N2O B3095687 5-Amino-2-chloro-N-propylbenzamide hydrochloride CAS No. 1268982-79-1

5-Amino-2-chloro-N-propylbenzamide hydrochloride

Cat. No.: B3095687
CAS No.: 1268982-79-1
M. Wt: 249.13
InChI Key: XRQHZRMQJDGGBE-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-propylbenzamide hydrochloride is a benzamide derivative with a molecular structure characterized by a chloro substituent at the 2-position of the benzene ring, an amino group at the 5-position, and a propyl chain attached to the amide nitrogen. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents like water or ethanol.

Properties

IUPAC Name

5-amino-2-chloro-N-propylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQHZRMQJDGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-propylbenzamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Amidation: The 2-chlorobenzoic acid is converted to 2-chlorobenzamide through an amidation reaction using ammonia or an amine.

    N-Propylation: The 2-chlorobenzamide is then subjected to N-propylation using propylamine under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2-chloro-N-propylbenzamide hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified compound with hydrochloric acid.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2nd position undergoes nucleophilic aromatic substitution under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH (aqueous), 50–70°C5-Amino-2-hydroxy-N-propylbenzamide85–89%
AminationNH3_3/Cu catalyst, 100–120°C2,5-Diamino-N-propylbenzamide72%
NitrationHNO3_3/H2_2SO4_4, 0–5°C5-Amino-2-chloro-4-nitro derivative68%

Key Mechanistic Insight :

  • The electron-withdrawing amide group activates the aromatic ring for substitution at the ortho and para positions relative to the chlorine .

Oxidation and Reduction

The amino and amide groups participate in redox transformations:

Oxidation

  • Amino → Nitro : KMnO4_4 in acidic medium converts the 5-amino group to nitro (yield: 65%).

  • Amide Oxidation : Rare under standard conditions due to stability; requires strong oxidizers like CrO3_3 .

Reduction

  • Nitro → Amino : H2_2/Pd-C reduces nitro derivatives back to amino (yield: >90%) .

  • Chlorine → Hydrogen : LiAlH4_4 selectively reduces C–Cl bonds (yield: 55%).

Acylation and Alkylation

The amino group undergoes derivatization:

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcCl/DMF, 120°C5-Acetamido-2-chloro-N-propylbenzamide82%
SulfonylationPhSO2_2Cl/pyridine, reflux5-Sulfonamido derivative75%
AlkylationEpichlorohydrin/NaOH, 40–90°CN-(2,3-Dihydroxypropyl) derivative63%

Notable Example :

  • Reaction with 3-chloro-1,2-propanediol under basic conditions introduces a dihydroxypropyl side chain, critical for pharmaceutical intermediates .

Cyclization Reactions

The compound forms heterocycles under specific conditions:

Cyclization TypeReagents/ConditionsProductYieldSource
BenzotriazinoneNaNO2_2/p-TsOH, 0°C6-Chloro-1,2,3-benzotriazin-4-one51%
Pyrazolo[1,5-a]pyridineHydrazine/EtOH, 120°CFused pyrazole derivative64%

Mechanistic Pathway :

  • Diazotization of the amino group followed by intramolecular cyclization .

Hydrolysis

  • Amide → Carboxylic Acid : HCl (6M), reflux converts the amide to 5-amino-2-chlorobenzoic acid (yield: 88%) .

  • Selective Chlorine Hydrolysis : Requires NaOH (10%) at 100°C.

Condensation

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines (yield: 70–80%) .

Coupling Reactions

The amide nitrogen participates in cross-coupling:

Coupling TypeReagents/ConditionsProductYieldSource
Suzuki–MiyauraPd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives60%
Peptide Bond FormationEDCI/HOBt, DCMPeptide-conjugated analogs58%

Spectroscopic Monitoring

Key analytical data for reaction validation:

  • IR : N–H stretch at 3293 cm1^{-1}, C=O at 1663 cm1^{-1} .

  • 1^11H NMR : Aromatic protons at δ 7.15–8.29 ppm; NH2_2 at δ 5.36–5.64 ppm .

  • HPLC : Retention time = 4.2 min (C18 column, MeOH/H2_2O) .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing HCl .

  • Photoreactivity : UV light induces C–Cl bond cleavage (quantum yield: 0.12).

Scientific Research Applications

5-Amino-2-chloro-N-propylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and propyl groups play a crucial role in binding to the active site of the target molecule, while the chlorine atom may enhance the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrochloride Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Applications/Properties
5-Amino-2-chloro-N-propylbenzamide HCl Benzamide 2-Cl, 5-NH₂, N-propyl ~248.7 (calculated) Discontinued; potential CNS or enzyme modulation
Benzydamine Hydrochloride Benzofuran-benzamide 3-(dimethylamino)propoxy, benzylamine 345.8 Anti-inflammatory, topical analgesic
Chlorphenoxamine Hydrochloride Ethanolamine Diphenhydramine analog, chloro-phenyl 352.3 Antihistamine, anticholinergic
Memantine Hydrochloride Adamantane 1-Amino-3,5-dimethyladamantane 215.8 NMDA receptor antagonist (Alzheimer’s)
Dosulepin Hydrochloride Tricyclic dibenzothiepine Propylamine side chain 331.9 Tricyclic antidepressant
ortho-Toluidine Hydrochloride Aromatic amine 2-methylaniline 143.6 Industrial intermediate; carcinogenic






*Molecular weights are approximate and based on PubChem or calculated values.

Structural and Functional Insights:

Benzamide Derivatives (Target Compound vs. Benzydamine HCl): Both compounds share a benzamide backbone, but benzydamine incorporates a benzofuran ring and a dimethylamino-propoxy group, enhancing its anti-inflammatory activity .

Chlorinated Aromatic Systems (Target Compound vs. Chlorphenoxamine HCl): Chlorphenoxamine’s chloro-phenyl group contributes to its antihistamine activity, while the target compound’s 2-chloro substituent may sterically hinder interactions with enzymes or receptors. The propyl chain in the target compound could increase lipophilicity compared to chlorphenoxamine’s ethanolamine chain .

Amine Functionality (Target Compound vs. ortho-Toluidine HCl): Ortho-toluidine hydrochloride, a simple aromatic amine, is carcinogenic due to metabolic activation of its amino group . The target compound’s 5-amino group, stabilized by the benzamide core, may reduce such risks, though detailed toxicological studies are lacking.

Hydrochloride Salt Effects:

  • Hydrochloride salts generally improve water solubility. For example, memantine hydrochloride’s solubility (>200 mg/mL in water) enables oral bioavailability . The target compound’s solubility profile is unconfirmed but likely similar due to its ionic nature.

Research Findings and Limitations

  • Stability Concerns: Dosulepin hydrochloride requires specialized HPLC methods for stability testing due to degradation under acidic conditions . The discontinuation of the target compound may reflect similar stability challenges.
  • Synthetic Accessibility: The propyl chain and chloro substituent could complicate synthesis compared to simpler hydrochlorides like ortho-toluidine, impacting commercial viability .

Biological Activity

5-Amino-2-chloro-N-propylbenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Amino-2-chloro-N-propylbenzamide hydrochloride has the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}ClN2_{2}O
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 1268982-79-1

The biological activity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can disrupt biochemical pathways involved in disease progression.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against SARS-CoV-2, by targeting viral proteases .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 5-Amino-2-chloro-N-propylbenzamide hydrochloride:

  • Inhibition of SARS-CoV-2 : The compound demonstrated significant inhibition of the papain-like protease (PLpro) of SARS-CoV-2, with an effective concentration (EC50_{50}) of approximately 1.1 μM, comparable to established antiviral agents like remdesivir .

Anticancer Activity

5-Amino-2-chloro-N-propylbenzamide hydrochloride has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : In vitro tests have shown that the compound can induce cytotoxic effects in various cancer cell lines, indicating potential as a therapeutic agent in oncology.

Study on Antiviral Efficacy

A study conducted on Vero CCL-81 cells demonstrated that treatment with 5-Amino-2-chloro-N-propylbenzamide hydrochloride resulted in reduced viral replication and maintained host immune responses. The study provided IC50_{50} values that confirmed the compound's selectivity towards viral proteases without significant cytotoxicity at higher concentrations (CC50_{50} > 30 μM) .

Compound EC50_{50} (μM)CC50_{50} (μM)Activity
5-Amino-2-chloro-N-propylbenzamide1.1>30Antiviral
Remdesivir0.74>30Antiviral

Study on Anticancer Effects

In another investigation, 5-Amino-2-chloro-N-propylbenzamide hydrochloride was assessed for its effects on HepG2 liver cancer cells. The results indicated that the compound significantly inhibited cell proliferation, suggesting a mechanism involving apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 5-Amino-2-chloro-N-propylbenzamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Refer to safety data sheets (SDS) for compound-specific hazards, such as irritation risks .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and light, as these may alter stability .
  • Waste Disposal : Segregate waste and follow institutional guidelines for halogenated organic compounds. Collaborate with certified waste management services for safe disposal .

Q. What synthetic routes are commonly employed for the preparation of 5-Amino-2-chloro-N-propylbenzamide hydrochloride, and how can yield efficiency be optimized?

  • Methodological Answer :

  • Synthetic Routes :
  • Acylation : React 5-amino-2-chlorobenzoic acid with propylamine using coupling agents like EDC/HOBt.
  • Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether .
  • Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test temperature (20–60°C), reaction time (4–12 hrs), and catalyst concentration (1–5 mol%) to maximize yield .
  • Example Table :
ParameterRange TestedOptimal ValueYield Increase (%)
Temperature20–60°C40°C22%
Reaction Time4–12 hrs8 hrs15%
Catalyst (EDC)1–5 mol%3 mol%18%

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% as per industry standards) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with reference data to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • XRD : Resolve crystalline structure discrepancies by cross-referencing with Cambridge Structural Database entries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/XRD) when characterizing 5-Amino-2-chloro-N-propylbenzamide hydrochloride?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight confirmation).
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or XRD patterns and compare with experimental data .
  • Case Study : Inconsistent NOESY correlations may arise from dynamic proton exchange; variable-temperature NMR can clarify this .

Q. What computational modeling approaches are effective in predicting reaction pathways for 5-Amino-2-chloro-N-propylbenzamide hydrochloride under varying catalytic conditions?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni) for reductive amination steps .
  • Example Workflow :

Optimize geometry using B3LYP/6-31G*.

Calculate activation energies for competing pathways.

Validate with experimental kinetic data .

Q. How does the reactivity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride vary under oxidative vs. reductive conditions, and what are the implications for derivative synthesis?

  • Methodological Answer :

  • Oxidative Conditions :
  • Products : Likely form quinone derivatives via electron-deficient aromatic ring oxidation. Monitor using cyclic voltammetry (Epa ≈ 0.8 V vs. SCE) .
  • Reductive Conditions :
  • Products : Hydrogenation may reduce the chloro substituent to a methyl group. Use Pd/C (10 wt%) in H₂ atmosphere at 50 psi .
  • Implications : Tailor conditions to synthesize analogs for structure-activity relationship (SAR) studies in medicinal chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-chloro-N-propylbenzamide hydrochloride
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5-Amino-2-chloro-N-propylbenzamide hydrochloride

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